Synthesis of Dimethylstannane for Laboratory Use: An In-depth Technical Guide
Synthesis of Dimethylstannane for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of dimethylstannane ((CH₃)₂SnH₂), a valuable reagent in organometallic chemistry and a precursor for various tin-containing compounds. The primary and most effective method detailed herein is the reduction of dimethyltin dichloride using lithium aluminum hydride. This document outlines the necessary experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Overview and Core Principles
The synthesis of dimethylstannane is achieved through the reduction of a diorganotin dihalide, specifically dimethyltin dichloride ((CH₃)₂SnCl₂), with a powerful hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in converting organotin halides to their corresponding hydrides.[1][2][3][4] The reaction is typically conducted in an anhydrous ethereal solvent under an inert atmosphere to prevent the violent reaction of LiAlH₄ with water and the potential oxidation of the product.[3][5]
Experimental Data Summary
The following table summarizes the key quantitative data associated with the synthesis and properties of dimethylstannane.
| Parameter | Value | Reference |
| Starting Material | Dimethyltin dichloride ((CH₃)₂SnCl₂) | [5][6] |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1][5] |
| Solvent | n-Butyl ether | [5] |
| Reported Yield | 81% | [5] |
| Boiling Point | 35.9 °C | [5] |
| Molecular Weight (Observed) | 150 g/mol | [5] |
| Molecular Weight (Calculated) | 151 g/mol | [5] |
Detailed Experimental Protocol
This protocol is based on the successful synthesis of dimethyltin dihydride as reported in the literature.[5]
3.1. Materials and Equipment
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Chemicals:
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Apparatus:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Low-temperature condenser (-78 °C, e.g., with a dry ice/acetone slurry)
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Heating mantle
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Standard glassware for workup and distillation
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3.2. Reaction Setup and Procedure
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Inert Atmosphere: The entire apparatus must be thoroughly dried and assembled while being flushed with dry nitrogen gas to ensure an inert atmosphere.
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Reagent Preparation: In the three-necked flask, a solution of lithium aluminum hydride (0.56 mole) in 150 ml of anhydrous n-butyl ether is prepared.
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Addition of Precursor: A solution of dimethyltin dichloride (0.30 mole) in anhydrous n-butyl ether is placed in the dropping funnel.
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Reaction Execution: The solution of dimethyltin dichloride is added dropwise to the stirred suspension of lithium aluminum hydride in n-butyl ether. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
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Product Isolation: After the addition is complete, the reaction mixture is stirred for a short period to ensure complete reaction. The dimethylstannane product is volatile and can be collected by distillation from the reaction mixture. The low-temperature condenser is crucial to prevent the loss of the product.
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Purification: The collected distillate can be further purified by fractional distillation.
3.3. Characterization
The identity and purity of the synthesized dimethylstannane can be confirmed by:
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Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [5]
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Infrared (IR) Spectroscopy [5]
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Molecular Weight Determination (e.g., by the Regnault method)[5]
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Boiling Point Measurement [5]
3.4. Safety Precautions
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Lithium aluminum hydride reacts violently with water and should be handled with extreme care in a dry environment.[1][3]
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The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.
-
Dimethylstannane is expected to be toxic and should be handled with caution.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the laboratory synthesis of dimethylstannane.
Stability and Decomposition
It is important to note that dimethylstannane can decompose upon heating or exposure to ultraviolet (UV) irradiation. At 120 °C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂).[5] Under UV light at 130 °C, decomposition is more rapid and can also yield tetramethyltin ((CH₃)₄Sn).[5] Therefore, storage in a cool, dark place is recommended.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Dimethyltin dichloride - Dichlorodimethylstannane, Dichlorodimethyltin [sigmaaldrich.com]
- 7. Dimethyltin dichloride | Dichlorodimethylstannane | C2H6Cl2Sn - Ereztech [ereztech.com]
